molecular formula C17H17N3O5 B11010646 1-(furan-2-ylcarbonyl)-N-(3-nitrophenyl)piperidine-4-carboxamide

1-(furan-2-ylcarbonyl)-N-(3-nitrophenyl)piperidine-4-carboxamide

Cat. No.: B11010646
M. Wt: 343.33 g/mol
InChI Key: HNURIXASWOPLJC-UHFFFAOYSA-N
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Description

1-(2-FURYLCARBONYL)-N-(3-NITROPHENYL)-4-PIPERIDINECARBOXAMIDE is a complex organic compound characterized by the presence of a furylcarbonyl group, a nitrophenyl group, and a piperidinecarboxamide moiety

Preparation Methods

The synthesis of 1-(2-FURYLCARBONYL)-N-(3-NITROPHENYL)-4-PIPERIDINECARBOXAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to enhance yield and purity, utilizing advanced techniques such as continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

1-(2-FURYLCARBONYL)-N-(3-NITROPHENYL)-4-PIPERIDINECARBOXAMIDE undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and oxidizing agents such as potassium permanganate. Major products formed depend on the type of reaction and conditions applied.

Scientific Research Applications

1-(2-FURYLCARBONYL)-N-(3-NITROPHENYL)-4-PIPERIDINECARBOXAMIDE has diverse applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research explores its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is utilized in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism by which 1-(2-FURYLCARBONYL)-N-(3-NITROPHENYL)-4-PIPERIDINECARBOXAMIDE exerts its effects involves interaction with specific molecular targets. The nitrophenyl group may participate in electron transfer reactions, while the piperidinecarboxamide moiety can interact with biological receptors. These interactions can modulate various biochemical pathways, leading to the observed effects .

Comparison with Similar Compounds

1-(2-FURYLCARBONYL)-N-(3-NITROPHENYL)-4-PIPERIDINECARBOXAMIDE can be compared with similar compounds such as:

The uniqueness of 1-(2-FURYLCARBONYL)-N-(3-NITROPHENYL)-4-PIPERIDINECARBOXAMIDE lies in its specific combination of functional groups and the resulting chemical properties.

Properties

Molecular Formula

C17H17N3O5

Molecular Weight

343.33 g/mol

IUPAC Name

1-(furan-2-carbonyl)-N-(3-nitrophenyl)piperidine-4-carboxamide

InChI

InChI=1S/C17H17N3O5/c21-16(18-13-3-1-4-14(11-13)20(23)24)12-6-8-19(9-7-12)17(22)15-5-2-10-25-15/h1-5,10-12H,6-9H2,(H,18,21)

InChI Key

HNURIXASWOPLJC-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C(=O)NC2=CC(=CC=C2)[N+](=O)[O-])C(=O)C3=CC=CO3

Origin of Product

United States

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